molecular formula C16H19N3OS2 B13814508 Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Cat. No.: B13814508
M. Wt: 333.5 g/mol
InChI Key: UKYSRQMQCHVNIG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the thioether linkage to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or thioether moieties using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can cleave the acetamide group to form the corresponding carboxylic acid and amine.

Scientific Research Applications

Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H19N3OS2

Molecular Weight

333.5 g/mol

IUPAC Name

N-cyclopropyl-2-(2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C16H19N3OS2/c1-8-9(2)22-16-13(8)15(18-14(19-16)10-3-4-10)21-7-12(20)17-11-5-6-11/h10-11H,3-7H2,1-2H3,(H,17,20)

InChI Key

UKYSRQMQCHVNIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C3CC3)SCC(=O)NC4CC4)C

Origin of Product

United States

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